3-(Trifluoromethoxy)pyridin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethoxy)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)12-5-3-11-2-1-4(5)10/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXXNMHZXMHXJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678828 | |
| Record name | 3-(Trifluoromethoxy)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827586-90-3 | |
| Record name | 3-(Trifluoromethoxy)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 3 Trifluoromethoxy Pyridin 4 Amine
Electrophilic Aromatic Substitution Reactions of the Pyridine (B92270) Core
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electronegativity of the nitrogen atom, which deactivates the ring towards attack by electrophiles. vaia.com When these reactions do occur, they typically proceed under harsh conditions and favor substitution at the C3 position. vaia.comyoutube.com However, in 3-(trifluoromethoxy)pyridin-4-amine, the presence of the strongly activating amino group at C4 overrides the inherent deactivation of the ring, directing substitution to the C5 position, which is ortho to the amine.
Halogenation Studies on this compound
While specific halogenation studies on this compound are not extensively documented in readily available literature, the reactivity of closely related compounds provides significant insight. For instance, studies on 4-aminopyridine (B3432731) reveal its propensity to react with halogens. acs.org The reaction of 4-aminopyridine with bromine (Br₂) has been shown to result in the bromination of the pyridine ring. researchgate.net
Table 1: Predicted Outcome of Halogenation on this compound
| Reagent | Predicted Major Product | Position of Substitution |
|---|---|---|
| Br₂/CH₃COOH | 5-Bromo-3-(trifluoromethoxy)pyridin-4-amine | C5 |
| Cl₂/FeCl₃ | 5-Chloro-3-(trifluoromethoxy)pyridin-4-amine | C5 |
| I₂/HIO₃ | 5-Iodo-3-(trifluoromethoxy)pyridin-4-amine | C5 |
Nitration and Sulfonation Reactions
Nitration and sulfonation are classic electrophilic aromatic substitution reactions that typically require harsh conditions for pyridine substrates. youtube.com Direct nitration of aminopyridines can be complicated by the oxidation of the amino group and the formation of N-nitro species. google.com Often, protection of the amino group, for example by acylation, is required to achieve successful C-nitration. google.com For this compound, nitration is expected to yield the 5-nitro derivative due to the directing influence of the C4-amino group.
Sulfonation of pyridine itself requires severe conditions, such as heating with fuming sulfuric acid in the presence of a mercuric sulfate (B86663) catalyst, to produce pyridine-3-sulfonic acid. youtube.com For the target molecule, the activating effect of the amino group would facilitate sulfonation at the C5 position under potentially milder conditions than those required for unsubstituted pyridine. However, the reaction would still need to overcome the deactivating effects of the trifluoromethoxy group and the ring nitrogen, which becomes protonated in the strongly acidic medium. vaia.com
Nucleophilic Substitution Reactions Involving the Pyridine System
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), with reactivity enhanced at the positions ortho and para to the ring nitrogen (C2, C6, and C4). stackexchange.comyoutube.com This is because the anionic Meisenheimer intermediate formed during the attack can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. stackexchange.com
Amine Group Transformations and Their Impact on Reactivity
The C4-amino group is a key functional handle that can be chemically transformed to facilitate nucleophilic substitution reactions. A primary route for this is through diazotization. The treatment of 4-aminopyridine derivatives with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the amino group into a diazonium salt (-N₂⁺). rsc.orgoaji.net
This pyridyl-4-diazonium ion is an excellent intermediate because the dinitrogen moiety (N₂) is a superb leaving group. libretexts.org The subsequent replacement of the diazonium group by a variety of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction, provides a versatile method for introducing a wide range of substituents at the C4 position. wikipedia.orgorganic-chemistry.org
Table 2: Potential Sandmeyer Reactions on Diazotized this compound
| Reagent | Resulting Product at C4 | Reaction Name |
|---|---|---|
| CuCl | -Cl | Sandmeyer Reaction |
| CuBr | -Br | Sandmeyer Reaction |
| CuCN | -CN | Sandmeyer Reaction |
| H₂O, Δ | -OH | Hydrolysis |
| HBF₄, Δ | -F | Balz-Schiemann Reaction |
| KI | -I | Iododediazoniation |
Furthermore, the amino group can undergo acylation to form amides. nih.gov This transformation is significant as it modulates the electronic properties of the substituent. Converting the strongly activating -NH₂ group to a moderately activating N-acyl group (e.g., -NHCOCH₃) can be useful in preventing side reactions during other synthetic steps, serving as a protective group strategy. libretexts.org
Substitutions at Other Positions of the Pyridine Ring
Nucleophilic substitution at positions other than C4 on the this compound ring system would generally require the presence of a suitable leaving group, such as a halogen, at an activated position (C2 or C6). For example, if a derivative like 2-chloro-3-(trifluoromethoxy)pyridin-4-amine (B3091950) were subjected to a nucleophile, substitution would be highly favored at the C2 position. The combined electron-withdrawing effects of the adjacent ring nitrogen and the chlorine atom make this site highly electrophilic and prime for nucleophilic attack. This strategy is a common approach for the synthesis of polysubstituted pyridines. nih.govnih.gov
Transformations of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is renowned for its exceptional chemical stability. rsc.orgmdpi.com This stability arises from the high bond energy of the carbon-fluorine bonds. Consequently, the -OCF₃ group is generally considered inert and resistant to cleavage under most synthetic conditions. acs.org
Research into the reactivity of related trifluoromethyl (-CF₃) groups on pyridine rings supports this observation. Studies on reductive detrifluoromethylation have shown that while a -CF₃ group at the activated C2 position of pyridine can be cleaved under specific reductive conditions (using a silane (B1218182) and a strong base), -CF₃ groups at the C3 or C4 positions remain intact. acs.org This highlights the pronounced stability of such groups when not positioned at the most activated sites for nucleophilic attack. Therefore, the trifluoromethoxy group in this compound is expected to be a robust spectator in most chemical transformations, making it a valuable substituent for modifying molecular properties like lipophilicity and metabolic stability without participating in reactions. mdpi.com
Stability and Reactivity of the -OCF3 Moiety
The trifluoromethoxy group is renowned for its exceptional chemical stability. researchgate.net When attached to an aromatic or heteroaromatic ring, the -OCF3 moiety is remarkably inert under a wide range of conditions, including heating and exposure to strong acids or bases. researchgate.net This stability is attributed to the high strength of the carbon-fluorine bonds.
The -OCF3 group is one of the most powerfully electron-withdrawing substituents used in medicinal chemistry. mdpi.com This property significantly reduces the electron density of the pyridine ring, which in turn influences the reactivity of the entire molecule. While this deactivation can make electrophilic aromatic substitution on the pyridine ring more challenging, it enhances the stability of the molecule toward oxidative metabolism, a desirable trait in drug design. mdpi.com
Conversions to Other Functional Groups
Direct chemical conversion of the trifluoromethoxy group into other functionalities is synthetically challenging and not a commonly employed strategy. The inherent stability of the C-F bonds makes the -OCF3 group resistant to cleavage and transformation. researchgate.netrsc.org Consequently, it is typically incorporated into a molecule as a stable, permanent feature rather than as a synthetic intermediate to be altered later. Methodologies in organic synthesis tend to focus on installing the -OCF3 group onto a pre-existing aromatic or heterocyclic core, for instance, through the conversion of an amino group, rather than modifying it post-synthesis. acs.org
Derivatization via the Amine Functionality
The primary amino group at the C-4 position is the most reactive site for derivatization on the this compound scaffold. Its nucleophilic character allows for a variety of transformations, primarily involving the formation of new bonds at the nitrogen atom.
Acylation and Alkylation Reactions
The 4-amino group readily participates in acylation and alkylation reactions with suitable electrophiles. These reactions are fundamental for building more complex molecules from the parent amine.
Acylation involves the reaction of the amine with acylating agents such as acid chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. This reaction forms a stable amide bond. 4-Aminopyridine and its derivatives are known to act as catalysts in acylation reactions, highlighting the reactivity of the pyridine nitrogen system, but the exocyclic amino group can be directly acylated to form amide products. acs.orggoogle.com
Alkylation introduces alkyl groups onto the amine nitrogen. This can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. The process can lead to mono- and di-alkylated products, and reaction conditions can be tuned to favor one over the other. researchgate.netgoogle.comnih.gov
The table below summarizes common reagents used for these transformations.
| Reaction Type | Reagent Class | Specific Example(s) | Resulting Functional Group |
| Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride | Amide |
| Acid Anhydrides | Acetic anhydride (B1165640), Phthalic anhydride acs.org | Amide | |
| Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | Secondary or Tertiary Amine |
| Aldehydes/Ketones | Formaldehyde, Acetone (with reducing agent) | Secondary or Tertiary Amine |
Formation of Imidazo[1,2-a]pyridines and Other Heterocyclic Ring Systems
Imidazo[1,2-a]pyridines are a class of fused bicyclic heterocycles with significant applications in medicinal chemistry. bio-conferences.org The classical synthesis of this scaffold, known as the Tschitschibabin reaction, involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. bio-conferences.org Modern variations utilize a range of starting materials and catalysts, including copper and iron, to construct the ring system. organic-chemistry.orgacs.orgorganic-chemistry.org
It is crucial to note that the synthesis of the imidazo[1,2-a]pyridine (B132010) system specifically requires a 2-aminopyridine isomer. The nitrogen atom of the pyridine ring (N-1) and the exocyclic amino group at the C-2 position are both essential participants in the cyclization reaction. Therefore, direct formation of an imidazo[1,2-a]pyridine from this compound is not a standard or straightforward transformation, as the amino group is at the incorrect position (C-4). Synthesizing this specific fused ring would necessitate a multi-step sequence involving rearrangement or introduction of a reactive group at the C-2 position.
However, the general strategies for forming imidazo[1,2-a]pyridines from the appropriately substituted aminopyridine isomers are well-established and diverse.
| Reagent 1 | Reagent 2 | Catalyst/Conditions | Reference |
| 2-Aminopyridine | α-Haloketone (e.g., Bromoacetaldehyde) | Heat | bio-conferences.org |
| 2-Aminopyridine | Nitroolefin | CuBr, DMF, Air | acs.orgorganic-chemistry.org |
| 2-Aminopyridine | Ketone | Flavin, Iodine, Air | organic-chemistry.org |
| 2-Aminopyridine | Aldehyde, Terminal Alkyne | Copper Catalyst | bio-conferences.org |
Transition Metal-Catalyzed Transformations
Transition metal catalysis, particularly with palladium, has become an indispensable tool for forming carbon-nitrogen and carbon-carbon bonds in modern organic synthesis.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming aryl-amine bonds. rsc.org In these reactions, an amine can be coupled with an aryl halide or pseudohalide. This compound, with its unprotected primary amino group, can serve as the amine coupling partner.
A significant challenge in using aminopyridines as substrates in palladium-catalyzed reactions is the potential for the pyridine ring nitrogen to coordinate to the palladium center, which can inhibit or poison the catalyst. acs.orgdatapdf.com To overcome this, specialized ligands, such as bulky, electron-rich phosphines (e.g., RuPhos, BrettPhos), have been developed. These ligands promote the desired catalytic cycle and prevent catalyst deactivation, allowing for the efficient coupling of unprotected aminopyridines with a range of aryl halides. acs.org
The table below outlines a representative Buchwald-Hartwig C-N cross-coupling reaction involving an aminopyridine.
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent |
| 3-Bromo-2-aminopyridine | Primary or Secondary Amine | Pd Precatalyst | RuPhos or BrettPhos | LiHMDS | Toluene |
This methodology allows for the synthesis of N-arylated aminopyridines, which are valuable structures in pharmaceutical research. acs.orgacs.org Similarly, Suzuki cross-coupling reactions can be performed on halo-aminopyridines to form C-C bonds, typically without the need to protect the primary amine group. nih.gov
Oxidative Coupling and Tandem Reactions
A comprehensive review of available scientific literature and chemical databases reveals a notable absence of specific research detailing the oxidative coupling or tandem reactions of this compound. While the principles of oxidative coupling and tandem reactions are well-established for a wide array of pyridine and aniline (B41778) derivatives, dedicated studies applying these methodologies to this particular fluorinated aminopyridine have not been reported.
Oxidative coupling reactions, which form new bonds through an oxidative process often catalyzed by transition metals, are a cornerstone of modern synthetic chemistry. Similarly, tandem reactions, where multiple bond-forming events occur sequentially in a single pot, offer elegant and efficient pathways to complex molecules. The reactivity of aminopyridines in such transformations is well-documented; the amino group can act as a potent nucleophile or directing group, while the pyridine ring itself can participate in various cyclization and coupling schemes.
Without direct experimental evidence or published research findings, any discussion of potential reaction pathways, yields, or resulting products for this compound would be purely speculative. Further research is required to elucidate the reactivity of this compound in oxidative coupling and tandem reactions.
Medicinal Chemistry and Biological Applications of 3 Trifluoromethoxy Pyridin 4 Amine Scaffolds
Design and Synthesis of Bioactive Derivatives of 3-(Trifluoromethoxy)pyridin-4-amine
The synthesis of bioactive derivatives of this compound often involves multi-step reaction sequences. A general approach may start with the appropriate substituted pyridine (B92270) precursor, followed by reactions to introduce the trifluoromethoxy and amine functionalities. nih.gov For instance, the synthesis of related trifluoromethylpyridine derivatives has been achieved through methods like the Kröhnke multicomponent reaction or by starting with building blocks such as (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov The synthesis of various pyridine derivatives often involves nucleophilic substitution or coupling reactions to introduce diverse functional groups. nih.govnih.gov
For example, the synthesis of 2-oxy substituted pyridine derivatives has been accomplished through O-alkylation of a pyridone or by nucleophilic substitution of various alcohols with a 2-chloropyridine. nih.gov The resulting pyridines can then undergo further modifications, such as reduction of a nitrile group to form a primary amine, which can then be coupled with other molecules to create a library of bioactive compounds. nih.gov Similarly, thiourea (B124793) derivatives have been synthesized by coupling arylpiperazines with pyridin-2-amines in the presence of 1,1′-thiocarbonyldiimidazole. acs.org
Structure-Activity Relationship (SAR) Studies of Trifluoromethoxy-Substituted Pyridin-4-amine Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For trifluoromethoxy-substituted pyridin-4-amine analogues, SAR studies have revealed key structural features that govern their efficacy. The trifluoromethyl group, known for its strong electron-withdrawing nature, significantly impacts the electronic properties and binding interactions of the molecule with its biological target. nih.gov
In studies of related trifluoromethyl-substituted pyridine derivatives as TRPV1 antagonists, it was found that the lipophilicity of substituents on the pyridine ring was a critical determinant of antagonist potency. nih.gov An increase in lipophilicity generally led to enhanced antagonism up to an optimal point. nih.gov For instance, in a series of N-(6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, derivatives with 4 or 5 carbons in the 2-oxy substituent showed optimal activity. nih.gov
Furthermore, the position of substituents on the pyridine ring can dramatically affect activity. Studies on pyrazolo[4,3-c]pyridines as inhibitors of protein-protein interactions have shown that the substitution pattern at different positions of the pyrazole (B372694) and pyridine rings significantly influences binding affinity. acs.org For example, moving a methyl group from the N-1 to the N-2 position of the pyrazole ring in one series resulted in a loss of inhibitory activity. acs.org
| Compound/Analog Type | Key SAR Findings | Reference |
| N-(6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides | Lipophilicity of 2-oxy substituents is critical for potent TRPV1 antagonism. | nih.gov |
| Pyrazolo[4,3-c]pyridines | Substituent position on the pyrazole ring is crucial for binding to PEX14. | acs.org |
| 4,6-disubstituted pyridin-2-amine derivatives | Electron-withdrawing groups on the pendant phenyl group are generally preferred for antibacterial activity. | acs.org |
Bioisosteric Replacements and Pharmacophore Modifications in Related Systems
Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.com In systems related to this compound, various bioisosteric replacements have been explored. The trifluoromethyl group itself is often considered a bioisostere of a nitro group or a methyl group, offering different electronic and steric properties. nih.gov
For example, the replacement of a nitro group with a trifluoromethyl group in CB1 receptor positive allosteric modulators resulted in compounds with increased potency and improved in vitro metabolic stability. nih.gov In another instance, the replacement of a triazolopyrimidine core with an imidazo[1,2-a]pyrimidine (B1208166) was well-tolerated and in some cases enhanced binding affinity to the target enzyme. nih.gov However, replacing a pyrimidine (B1678525) nitrogen with a carbon atom in a triazolopyrimidine series led to a significant reduction in binding affinity, highlighting the critical role of that specific nitrogen atom for activity. nih.gov
The concept of bioisosterism extends to replacing entire ring systems. For example, spiro-building blocks like oxetane (B1205548) and azetidine (B1206935) have been used as bioisosteres for morpholine (B109124) and piperazine, respectively. tcichemicals.com Such modifications aim to improve properties like water solubility and pharmacokinetics by increasing the fraction of sp³-hybridized carbons (Fsp³). tcichemicals.com
Antimicrobial Research Applications
Derivatives of trifluoromethyl-substituted pyridines have shown promise as antimicrobial agents. The unique properties conferred by the trifluoromethyl group can enhance the antimicrobial efficacy of the parent compound. acs.org
Antibacterial Efficacy and Mechanistic Insights
Several studies have reported the antibacterial activity of pyridine derivatives containing a trifluoromethyl group. For instance, a series of 4-trifluoromethylpyridine nucleosides and their non-nucleoside analogues were synthesized and evaluated for their antibacterial activities against various bacteria, including Staphylococcus aureus, Bacillus infantis, Escherichia coli, and Stenotrophomonas maltophilia. d-nb.infoelsevierpure.com The minimum inhibitory concentrations (MICs) for these compounds were found to be in the low microgram per milliliter range, comparable to the standard drug amoxicillin. d-nb.infoelsevierpure.com
Similarly, pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines, some of which contain a trifluoromethyl group, have demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. japsonline.com The mechanism of action for some triazole derivatives, which can be fused with a pyridine ring, is thought to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, as well as the disruption of the bacterial cell membrane. nih.gov
| Compound Series | Tested Bacteria | Antibacterial Activity (MIC) | Reference |
| 4-Trifluoromethylpyridine nucleosides | S. aureus, B. infantis, E. coli, S. maltophilia | 1.3 - 4.9 µg/mL | d-nb.infoelsevierpure.com |
| Fluoroaryl derivatives of 4-trifluoromethylpyridine | S. aureus, B. infantis, E. coli, S. maltophilia | 1.8 - 5.5 µg/mL | d-nb.infoelsevierpure.com |
| Pyrazolo[3,4-b]pyridines | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate activity (IZ 12-14 mm for some) | japsonline.com |
| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | Strong activity, similar to linezolid (B1675486) for some derivatives | nih.gov |
Antifungal Activities
In addition to antibacterial effects, certain trifluoromethyl-containing heterocyclic compounds have demonstrated notable antifungal activity. For example, a series of novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety were designed and synthesized. nih.gov Many of these compounds exhibited significant antifungal activities against various plant pathogenic fungi, including different species of Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae. nih.gov Specifically, some compounds showed high inhibition rates against cucumber Botrytis cinerea and strawberry Botrytis cinerea. nih.gov Triazole fungicides are a major class of agricultural fungicides, and the inclusion of a trifluoromethyl group can enhance their efficacy. nih.gov
Antineoplastic and Anticancer Investigations
Pyridine derivatives, including those with trifluoromethyl or trifluoromethoxy substituents, are a significant class of compounds in anticancer drug discovery. ekb.egijsat.org Their structural diversity allows them to target various molecular pathways involved in cancer progression, such as cell cycle control, apoptosis, and angiogenesis. ijsat.org
A series of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives were synthesized and screened for their anticancer activity against several human cancer cell lines, including lung, breast, prostate, and cervical cancer. nih.gov Two compounds from this series demonstrated promising bioactivity at micromolar concentrations. nih.gov
In another study, thiazolo[4,5-d]pyrimidine (B1250722) derivatives containing a trifluoromethyl group were synthesized and evaluated for their antiproliferative activity. nih.gov The introduction of the trifluoromethyl group was intended to improve the bioavailability of these new compounds. nih.gov One of the 7-chloro-thiazolo[4,5-d]pyrimidine derivatives proved to be the most active among the newly synthesized compounds. nih.gov Furthermore, a 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide showed a distinct inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines. researchgate.net
The mechanism of action for some pyridine-based anticancer agents involves the inhibition of key enzymes like VEGFR-2, which plays a crucial role in angiogenesis. ijsat.org
| Compound Series | Cancer Cell Lines | Key Findings | Reference |
| Alkyl amide functionalized pyrazolo[3,4-b]pyridines | A549 (Lung), MCF7 (Breast), DU145 (Prostate), HeLa (Cervical) | Two compounds showed promising bioactivity at micromolar concentrations. | nih.gov |
| Thiazolo[4,5-d]pyrimidine derivatives | A375, C32, DU145, MCF-7/WT | A 7-chloro derivative was the most active among the synthesized compounds. | nih.gov |
| 3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide | A549, BGC-823 | Showed distinct inhibitory capacity against cell proliferation. | researchgate.net |
Inhibitory Activity against Specific Kinase Targets (e.g., RAF, CHK1, CDK2, PI3K/mTOR)
The pyridine nucleus, particularly when substituted with electron-withdrawing groups like trifluoromethoxy, serves as a versatile scaffold for designing potent kinase inhibitors. These enzymes are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.
Derivatives of trifluoromethylpyridine have been instrumental in developing inhibitors for the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) pathway, which is frequently deregulated in human tumors. acs.org For instance, PQR309 (bimiralisib), a potent pan-class I PI3K/mTOR inhibitor, incorporates a 4-(trifluoromethyl)pyridin-2-amine moiety. acs.org This compound demonstrated a wild-type PI3Kα reference IC₅₀ value of 122 nM. acs.org The strategic exchange of the aryl moiety, such as from 4-(trifluoromethyl)pyridin-2-amine to 4-(trifluoromethyl)pyrimidin-2-amine, allows for the fine-tuning of activity between PI3K and mTOR. acs.org The development of dual PI3K/mTOR inhibitors is a key strategy, as persistent mTOR signaling can confer resistance to therapies that only target PI3K. acs.org
Furthermore, combinations of PI3K/mTOR inhibitors with checkpoint kinase 1 (CHK1) inhibitors have shown synergistic effects in cancer models, representing a promising therapeutic strategy. researchgate.net The combination of a dual PI3K/mTOR inhibitor with a CHK1 inhibitor has been shown to enhance replication stress and DNA damage in cancer cells, leading to increased cell death. researchgate.net
Other kinase targets have also been successfully engaged by molecules containing related pyridine scaffolds. Novel 3H-pyrazolo[4,3-f]quinoline-based compounds, which can be considered extended pyridine systems, act as potent inhibitors of the FLT3 kinase and its oncogenic mutant forms, with nanomolar IC₅₀ values. nih.gov Similarly, 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as highly potent inhibitors of TANK-binding kinase 1 (TBK1), with the optimized compound 15y showing an IC₅₀ value of 0.2 nM. tandfonline.com
Table 1: Inhibitory Activity of Pyridine Derivatives against Kinase Targets
| Compound/Derivative Class | Target Kinase | IC₅₀ Value | Source(s) |
| PQR309 (bimiralisib) | PI3Kα (wild type) | 122 nM | acs.org |
| 1H-pyrazolo[3,4-b]pyridine (Compound 15y) | TBK1 | 0.2 nM | tandfonline.com |
| 3H-pyrazolo[4,3-f]quinolines | FLT3 | Nanomolar range | nih.gov |
| Pyrazole-based derivative (Compound 19) | CDK4 | 420 nM | nih.gov |
| Pyrazole-based derivative (Compound 22) | - | 0.192 - 0.924 µM (on cell lines) | nih.gov |
| PF-562271 | PYK2 | - | researchgate.net |
Antiproliferative Effects on Various Cancer Cell Lines
The ability of this compound derivatives to inhibit key cellular pathways translates into significant antiproliferative activity against a spectrum of cancer cell lines. The insertion of a trifluoromethoxy group into the pyridine ring of certain chemical series has been shown to restore potent anticancer activity. nih.gov
Studies have demonstrated the broad cytotoxic potential of various pyridine-containing compounds. For example, derivatives have shown activity against high-grade serous ovarian cancer (HGSOC) cell lines, including those with wild-type BRCA. researchgate.net The combination of PI3K/mTOR and CHK1 inhibitors induced synergistic cytotoxic effects in multiple HGSOC cell lines. researchgate.net
The antiproliferative effects are not limited to gynecological cancers. Significant activity has been observed in melanoma, colon, breast, and leukemia cell lines. nih.govnih.govnih.gov For instance, certain 4-amino-thieno[2,3-d]pyrimidine derivatives, which are bioisosteres of the pyridine scaffold, exhibited potent antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov One derivative showed a particularly strong effect against the MCF-7 cell line with an IC₅₀ of 0.013 µM. nih.gov Other studies have documented the activity of isoflavone (B191592) derivatives like biochanin A and genistein (B1671435) against various stomach cancer cell lines, where they induce apoptosis. nih.gov Triterpenoids such as nimbolide (B1678885) have also demonstrated growth inhibition in U937, HL-60, and B16 cell lines by disrupting the cell cycle. nih.gov
Table 2: Antiproliferative Activity (IC₅₀) of Pyridine-related Scaffolds on Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | IC₅₀ Value (µM) | Source(s) |
| Indazolyl-triazine (Compound 5) | SKM28 | Melanoma | 2.6 - 3.9 | nih.gov |
| Indazolyl-triazine (Compound 5) | SW480 | Colon Cancer | 2.6 - 3.9 | nih.gov |
| 4-amino-thienopyrimidine (Compound 2) | MCF-7 | Breast Cancer | 0.013 | nih.gov |
| 4-amino-thienopyrimidine (Compound 2) | MDA-MB-231 | Breast Cancer | 0.056 | nih.gov |
| Pyrazole-based derivative (Compound 22) | MiaPaCa2 | Pancreatic Cancer | 0.247 | nih.gov |
| Pyrazole-based derivative (Compound 22) | AsPC1 | Pancreatic Cancer | 0.315 | nih.gov |
| Pyrazole-based derivative (Compound 22) | S2-013 | Pancreatic Cancer | 0.192 | nih.gov |
Androgen Receptor Modulatory Potential
The androgen receptor (AR) is a critical driver of prostate cancer progression, and modulating its activity remains a cornerstone of treatment. nih.govnih.gov The this compound scaffold is of interest in the design of selective androgen receptor modulators (SARMs). These compounds can act as either antagonists to block receptor signaling in cancer or as agonists for other conditions.
Research into SARMs has shown that modifications to the aromatic rings of the ligand are critical for binding affinity and activity. nih.gov For example, halogenation at specific positions on the phenyl ring of SARM compounds can influence their binding affinity for the AR. nih.gov While the direct incorporation of the 3-trifluoromethoxy group on the pyridine ring in published AR modulators is not extensively detailed in the provided sources, the principles of using halogenated and electron-withdrawing groups are well-established. nih.gov
The development of molecules that can effectively target the AR, including splice variants that drive resistance, is an ongoing goal. nih.gov Some compounds, like UT-155, have been found to target both the ligand-binding domain (LBD) and the amino-terminal domain (NTD) of the AR, leading to the inhibition of transcriptional activity in AR splice variants with an IC₅₀ of 0.078 µM. nih.gov This dual-targeting mechanism represents an emerging therapeutic strategy to overcome resistance in prostate cancer. nih.govnih.gov
Insecticidal and Agrochemical Applications
The trifluoromethylpyridine (TFMP) fragment is a highly effective toxophore that has been successfully integrated into numerous commercial pesticides and insecticides. nih.govchemscene.com Its presence often enhances the biological activity and metabolic stability of the molecule.
Development as Novel Insecticides and Pesticides
Derivatives containing the trifluoromethylpyridine moiety have demonstrated potent insecticidal activity against a wide range of agricultural pests. nih.gov A series of novel trifluoromethyl pyridine derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety exhibited significant insecticidal effects against the armyworm Mythimna separata and the diamondback moth Plutella xylostella. rsc.org Several of these compounds achieved 100% mortality at a concentration of 250 mg L⁻¹. rsc.org
Similarly, pyrimidin-4-amine derivatives, which share structural similarities, have been developed with broad-spectrum insecticidal activity against pests such as Aphis medicagini and Tetranychus cinnabarinus. researchgate.netresearchgate.net The development of new insecticides is crucial for managing the exponential rise in resistance to existing chemical pesticides. science.gov
Table 3: Insecticidal Activity (LC₅₀) of Pyridine Derivatives Against Target Pests
| Compound/Derivative Class | Target Pest | LC₅₀ Value | Source(s) |
| Trifluoromethyl pyridine-oxadiazole (E27) | Mythimna separata | 30.8 mg L⁻¹ | researchgate.netrsc.org |
| Trifluoromethyl pyridine-oxadiazole (E18) | Mythimna separata | 38.5 mg L⁻¹ | researchgate.netrsc.org |
| Pyrimidin-4-amine derivative (U7) | Mythimna separata | 3.57 mg L⁻¹ | researchgate.netresearchgate.net |
| Pyridine derivative (Compound 2) | Aphis craccivora (Nymphs, 48h) | 0.006 ppm | aun.edu.eg |
| Pyridine derivative (Compound 2) | Aphis craccivora (Adults, 48h) | 0.017 ppm | aun.edu.eg |
Studies on the Mode of Action in Target Pests
Understanding the precise mode of action of these insecticides is critical for their effective use and for overcoming resistance. The trifluoromethoxy pyridine scaffold has been incorporated into molecules with diverse mechanisms.
One established mode of action for some related compounds is the inhibition of chitin (B13524) biosynthesis, which disrupts the molting process in insect larvae. acs.org However, more novel mechanisms have been identified for pyridine-based insecticides. Recent research indicates that a new class of pyridine alkylsulfone derivatives primarily acts by inhibiting the vesicular acetylcholine (B1216132) transporter (VAChT). nih.gov This transporter is essential for loading acetylcholine into synaptic vesicles, and its inhibition compromises neuromuscular function in insects, leading to paralysis and death. nih.gov This represents a distinct mode of action from many classical neurotoxic insecticides. nih.gov
Additionally, some pyrimidin-4-amine derivatives have been investigated for their potential to inhibit acetylcholinesterase (AChE), another critical enzyme in the insect nervous system. researchgate.netresearchgate.net The discovery of compounds with novel modes of action, such as VAChT inhibition, is significant for developing new strategies to manage insecticide resistance. nih.gov
Emerging Therapeutic Areas
The chemical tractability and proven biological activity of the this compound scaffold and its analogs suggest significant potential in emerging therapeutic areas. The most prominent of these is oncology, where derivatives are being actively explored as inhibitors of critical cancer-related pathways, including PI3K/mTOR and receptor tyrosine kinases like FLT3. acs.orgnih.gov The ability to create highly selective and potent kinase inhibitors offers the potential for more effective and less toxic cancer treatments. tandfonline.com
Furthermore, the development of next-generation androgen receptor modulators and degraders based on this scaffold holds promise for overcoming drug resistance in advanced prostate cancer. nih.gov Beyond oncology, the privileged nature of the pyridin-2(1H)-one structure, a related chemical class, suggests applications as enzyme inhibitors, receptor modulators, and even as agents in managing neuroinflammation. tandfonline.comnih.gov As research continues, the unique properties of the trifluoromethoxy pyridine core will likely be exploited to address a wider range of diseases.
Potential Applications in Neurodegenerative Disorders
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. A key pathological process in many of these disorders is axonal degeneration. Recent research has identified Sterile Alpha and TIR Motif Containing 1 (SARM1) as a central driver of this degenerative process. The intrinsic NADase activity of SARM1 is crucial for its pro-degenerative functions, making it a compelling therapeutic target for neurodegenerative conditions characterized by axonopathies.
A number of pyridine-based compounds have been investigated as potential inhibitors of SARM1. rsc.org The core structure of this compound is of significant interest in this area. While direct studies on this specific compound are limited, research on closely related analogs highlights the potential of this scaffold. For instance, derivatives of 4-aminopyridine (B3432731) are known to target voltage-gated potassium channels, which become exposed and overexpressed in demyelinated axons, a common feature in diseases like multiple sclerosis. nih.gov
The development of small molecule inhibitors of SARM1 is a promising therapeutic strategy. Studies have shown that pharmacological inhibition of SARM1 can protect axon structure and function in preclinical models of neuropathy. nih.gov For example, a novel series of potent and selective irreversible isothiazole (B42339) inhibitors of SARM1's NADase activity have been shown to protect rodent and human axons in vitro. nih.gov Furthermore, pyridine-based SARM1 inhibitors have demonstrated the ability to significantly reduce SARM1-mediated cell death in various biological models. rsc.org One lead compound from such a study, TH-408, exhibited an IC50 value of 0.46 μM. rsc.org
Moreover, the trifluoromethyl group, a close relative of the trifluoromethoxy group, has been incorporated into 4-aminopyridine derivatives for potential use in PET imaging of demyelinating diseases. nih.gov Specifically, [¹¹C]3-trifluoromethyl-4-aminopyridine has shown good brain penetration and suitable kinetics for a PET radioligand, suggesting its potential to visualize areas of demyelination. nih.gov This underscores the utility of fluorinated pyridine scaffolds in the context of neurological disorders.
| Compound/Scaffold | Target/Mechanism | Potential Application | Key Findings |
| Pyridine-based SARM1 inhibitors | SARM1 NADase inhibition | Neurodegenerative disorders | Lead compound TH-408 with IC50 of 0.46 μM; significantly curtailed SARM1-mediated cell death. rsc.org |
| 4-Aminopyridine derivatives | Voltage-gated potassium channels (Kv1) | Demyelinating diseases (e.g., Multiple Sclerosis) | Bind to exposed K+ channels in demyelinated axons. nih.gov |
| Irreversible isothiazole SARM1 inhibitors | SARM1 NADase inhibition | Peripheral and central axonopathies | Protected rodent and human axons in vitro; reduced markers of nerve injury in vivo. nih.gov |
| [¹¹C]3-trifluoromethyl-4-aminopyridine | PET imaging of demyelination | Demyelinating diseases | Good brain penetration and suitable kinetics for a PET radioligand. nih.gov |
Role in Diabetic Nephropathy Research
Diabetic nephropathy is a serious complication of diabetes and a leading cause of chronic kidney disease. The pathology is complex, involving hyperglycemia-induced damage to the glomeruli, leading to inflammation, fibrosis, and a progressive decline in renal function. While there is a clear need for new therapeutic agents, the direct role of this compound scaffolds in diabetic nephropathy research is not yet well-established in publicly available literature.
However, the known biological activities of related pyridine derivatives suggest potential avenues for investigation. The trifluoromethoxy group is known to improve metabolic stability, a desirable feature for any drug candidate. nih.gov Furthermore, pyridine-containing compounds have been explored for a wide range of biological activities, including the inhibition of various kinases. acs.org Kinase inhibitors are a class of drugs that have shown promise in targeting the signaling pathways involved in the inflammatory and fibrotic processes that drive diabetic nephropathy.
For instance, inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) are of interest. One potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor, 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), highlights the potential of substituted aminopyridine scaffolds in modulating key cellular signaling pathways. acs.org While this compound was developed in an oncology context, the PI3K/mTOR pathway is also implicated in the pathogenesis of diabetic nephropathy.
The general strategy of developing pyridine-based inhibitors for various therapeutic targets is well-documented. For example, 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been developed as selective and orally bioavailable CHK1 inhibitors. nih.gov This demonstrates the versatility of the aminopyridine scaffold in designing enzyme inhibitors.
Given the lack of direct studies, the potential role of this compound in diabetic nephropathy remains speculative. Future research could explore the synthesis and evaluation of derivatives of this scaffold for their ability to inhibit kinases or other targets relevant to the progression of diabetic kidney disease. The favorable physicochemical properties imparted by the trifluoromethoxy group make this an area worthy of further investigation.
Applications in Materials Science and Analytical Chemistry
Utilization as Building Blocks for Advanced Materials
The potential of 3-(Trifluoromethoxy)pyridin-4-amine as a monomer for the synthesis of advanced materials, such as functional polymers and novel carbamates, is an area that appears to be underdeveloped in current research literature.
Carbamates are a significant class of organic compounds with wide-ranging applications. The synthesis of carbamates from amines is a well-established chemical transformation, often involving reaction with chloroformates or other carbonylating agents. While it is chemically feasible to synthesize novel carbamates from this compound, specific examples and studies focusing on the properties and applications of such derivatives are not prominent in the available literature.
Ligands for Metal Complexes and Catalysis
Pyridine (B92270) derivatives are widely recognized for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. These metal complexes often exhibit interesting catalytic and material properties.
The stabilization of reactive intermediates, such as hypervalent iodine compounds, is crucial in various synthetic methodologies. Pyridine-based ligands can coordinate to these species, modulating their reactivity and stability. However, there is no specific mention in the scientific literature of this compound being employed for the stabilization of hypervalent iodine or other reactive intermediates.
Metal complexes containing aminopyridine ligands have been explored as catalysts in a range of organic transformations. The electronic and steric properties of the ligand play a critical role in the catalytic activity and selectivity of the complex. While the general field of catalysis with aminopyridine-metal complexes is active, specific catalytic applications of complexes derived from this compound are not described in the reviewed literature.
Sensing and Detection Technologies
The development of chemical sensors and detection technologies often relies on molecules that can selectively interact with target analytes, leading to a measurable signal. Fluorinated compounds and pyridine derivatives can be advantageous in sensor design due to their unique electronic and photophysical properties. Nevertheless, the application of this compound in the development of sensors for ions or molecules has not been reported.
Development of Fluorescent Probes for Metal Ion Detection (e.g., Hg(II) ions)
As of the current available scientific literature, there is no specific research detailing the application of this compound in the development of fluorescent probes for the detection of metal ions, including mercury (II) ions. While the broader field of analytical chemistry extensively explores the use of various organic molecules as fluorescent chemosensors for heavy metal ion detection, specific studies focusing on or incorporating this compound for this purpose have not been identified in publicly accessible research databases. mdpi.comscience.govscience.govnih.gov
The development of fluorescent probes is a significant area of research due to the detrimental effects of heavy metal ions on environmental and biological systems. mdpi.com These sensors are designed to be sensitive and selective for specific metal ions, often exhibiting a "turn-on" or "turn-off" fluorescent response upon binding with the target ion. science.govscience.gov The general approach involves designing molecules with a fluorophore unit and a receptor unit that can selectively bind to the metal ion. This binding event then modulates the photophysical properties of the fluorophore, leading to a detectable change in fluorescence. acs.org
Numerous compounds, including derivatives of rhodamine, fluorescein, and pyridine, have been successfully utilized to create fluorescent probes for a variety of metal ions such as Hg(II), Al(III), and others. mdpi.compsu.edu For instance, probes based on rhodamine often utilize a spirolactam ring-opening mechanism upon metal ion binding to produce a strong fluorescent signal. psu.edu Similarly, other pyridine-based ligands have been incorporated into fluorescent sensors for the detection of various metal ions. mdpi.com
However, a direct link or application of this compound in this specific context is not documented in the available literature. Further research would be necessary to explore the potential of this compound or its derivatives as a platform for designing novel fluorescent probes for metal ion detection.
Computational Chemistry and Theoretical Studies on 3 Trifluoromethoxy Pyridin 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations, a cornerstone of computational chemistry, are employed to investigate the fundamental properties of molecules. nih.gov These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular attributes, including geometries, energies, and spectroscopic properties. nih.govaps.org
Density Functional Theory (DFT) Analyses of Electronic Structure
Density Functional Theory (DFT) has become a popular method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. researchgate.netresearchgate.net This approach is used to calculate the ground-state electronic energy and density of a molecule, providing insights into its stability and reactivity. DFT calculations have been utilized to optimize the molecular geometry of related pyridine (B92270) derivatives, determining the most stable conformation. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. numberanalytics.com A smaller gap suggests higher reactivity. numberanalytics.com FMO analysis is instrumental in predicting the regioselectivity and stereoselectivity of chemical reactions. numberanalytics.com
| Concept | Description | Significance |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Represents the ability of a molecule to donate electrons (nucleophilicity). youtube.com |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. | Represents the ability of a molecule to accept electrons (electrophilicity). youtube.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the kinetic stability and reactivity of a molecule; a smaller gap often correlates with higher reactivity. numberanalytics.com |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemist's-eye view of the electronic structure by translating the complex wave function into localized bonds, lone pairs, and antibonds. uni-muenchen.dempg.de This method allows for the quantification of electron delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu The strength of these interactions is estimated using second-order perturbation theory, providing insight into the stability of the molecule. wisc.edu NBO analysis can also be used to determine the hybridization of atomic orbitals within bonds. q-chem.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.netproteopedia.org
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational techniques used to study the behavior of molecules over time. umich.edu These methods can provide insights into the conformational flexibility, intermolecular interactions, and dynamic properties of molecules like 3-(Trifluoromethoxy)pyridin-4-amine. researchgate.netmpg.deuni.luyoutube.com Molecular dynamics simulations, for example, solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion and the calculation of thermodynamic properties. github.io These simulations are increasingly used in conjunction with quantum mechanical methods to provide a more complete picture of molecular behavior. umich.edu
Ligand-Target Binding Interactions (e.g., Enzyme and Receptor Binding)
Molecular docking and other computational methods are instrumental in predicting and analyzing how a ligand like this compound might bind to the active site of an enzyme or a receptor. These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity and selectivity.
The trifluoromethyl group is known to significantly influence the electronic properties of a molecule, often enhancing its binding affinity to biological targets. Research on other trifluoromethyl-containing compounds has shown that this group can participate in favorable interactions with protein backbones. For instance, studies on menin-MLL inhibitors revealed that trifluoromethyl groups can engage in short, favorable interactions with the protein backbone. The introduction of a trifluoromethyl group in place of a methyl group in certain inhibitors has been shown to result in a substantial increase in inhibitory activity, highlighting the potential of this group to form critical interactions within a binding pocket. nih.gov
The 4-amino group and the pyridine nitrogen of this compound are expected to be key players in forming hydrogen bonds with amino acid residues in a target protein. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a feature that has been shown to contribute to the stabilization of protein conformations. In studies of other pyridine derivatives as kinase inhibitors, the pyridine nitrogen has been identified as a crucial interaction point. nih.gov
Furthermore, the aromatic nature of the pyridine ring allows for potential π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan, which are often found in protein binding sites and are considered important for protein-protein interactions. nih.gov
Table 1: Potential Ligand-Target Binding Interactions of this compound
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residues in Target |
| Hydrogen Bond Donor | 4-Amino group | Aspartate, Glutamate (B1630785), Serine, Threonine |
| Hydrogen Bond Acceptor | Pyridine Nitrogen, Trifluoromethoxy Oxygen | Serine, Threonine, Asparagine, Glutamine |
| π-π Stacking | Pyridine ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic/Multipolar | Trifluoromethoxy group | Leucine, Isoleucine, Valine, Alanine, Proline, Backbone Carbonyls |
Conformational Analysis and Tautomerism Studies
The three-dimensional conformation of a molecule is critical for its biological activity, as it dictates how the molecule fits into a binding site. Conformational analysis of this compound would involve identifying the most stable spatial arrangements of its atoms.
The trifluoromethoxy group attached to the pyridine ring is expected to have a significant impact on the molecule's conformation. Studies on fluorinated piperidines have shown that the presence and position of fluorine atoms can strongly influence the conformational preferences of the ring system. researchgate.net For this compound, the rotation around the C3-O bond and the C-CF3 bond will determine the orientation of the trifluoromethoxy group relative to the pyridine ring. Computational studies on similar fluorinated molecules suggest a preference for conformations that minimize steric hindrance and optimize electrostatic interactions. nih.gov
Tautomerism, the interconversion of structural isomers, is another important consideration for 4-aminopyridine (B3432731) derivatives. The amino group at the 4-position can potentially exist in equilibrium with its imino tautomer. Theoretical studies on related aminopyridine systems have been conducted to determine the relative stabilities of these tautomeric forms. nih.gov For 4-aminopyridine itself, the amino form is generally considered to be the more stable tautomer. The presence of the electron-withdrawing trifluoromethoxy group at the 3-position could influence the tautomeric equilibrium, although specific computational data for this compound is not available. Quantum chemistry methods are powerful tools for investigating such equilibria by calculating the relative free energies of the different tautomers in various environments. nih.gov
Table 2: Potential Tautomeric Forms of this compound
| Tautomer Name | Structural Description |
| Amino form | The amino group is present as -NH2 at the 4-position. |
| Imino form | A double bond exists between the ring nitrogen and an external nitrogen, with a hydrogen on the external nitrogen. |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
Prediction of Biological Activities of Derivatives
While specific QSAR models for derivatives of this compound are not documented in the available literature, the principles of QSAR can be applied to predict the biological activities of its derivatives. A QSAR study would typically involve a set of derivatives with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each derivative. These descriptors can encode information about the molecule's topology, geometry, and electronic properties. nih.gov
For derivatives of this compound, relevant descriptors might include:
Electronic descriptors: Dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric descriptors: Molecular volume, surface area, and specific conformational parameters.
Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.
By using statistical methods such as multiple linear regression (MLR) or more advanced machine learning techniques like artificial neural networks (ANN), a QSAR model can be developed that correlates these descriptors with the observed biological activity. nih.gov Such a model could then be used to predict the activity of new derivatives of this compound, helping to prioritize which compounds to synthesize and test.
Computational Design of New Active Compounds
The insights gained from ligand-target binding studies, conformational analysis, and QSAR models can be synergistically used for the computational design of new, more active compounds based on the this compound scaffold. nih.gov
For example, if a molecular docking study reveals an unoccupied hydrophobic pocket in the binding site of a target protein, new derivatives could be designed by adding a suitable hydrophobic substituent to the this compound core at a position that would allow it to occupy this pocket. The potential activity of these new designs could then be preliminarily assessed using a previously developed QSAR model before committing to their synthesis.
Furthermore, computational methods can be employed to optimize the pharmacokinetic properties of a lead compound, a process often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) modeling. For instance, if a derivative is predicted to have poor metabolic stability, modifications can be made to its structure to block potential sites of metabolism. In vitro studies on 4-aminopyridine have been conducted to evaluate its effects on cytochrome P450 enzymes, which are crucial for drug metabolism. nih.gov Similar computational and experimental approaches could be applied to derivatives of this compound to design compounds with improved drug-like properties.
Future Perspectives and Research Directions for 3 Trifluoromethoxy Pyridin 4 Amine
Exploration of Novel and Efficient Synthetic Pathways
The development of robust and efficient synthetic routes is paramount for the widespread application of 3-(trifluoromethoxy)pyridin-4-amine. While standard methods for introducing fluorine-containing groups and constructing pyridine (B92270) rings exist, future research will likely focus on more sustainable, cost-effective, and scalable approaches.
Current synthetic strategies for related trifluoromethylpyridines often involve multi-step processes, such as the construction of the pyridine ring from a trifluoromethyl-containing building block or the direct introduction of a trifluoromethyl group. nih.gov For instance, the synthesis of 3-fluoro-4-aminopyridine has been approached by using a strong base to deprotonate 3-fluoropyridine, followed by reaction with carbon dioxide to yield the carboxylic acid, which is then converted to the amine via Hofmann degradation. google.com
Future research could explore:
Direct C-H Amination: Developing catalytic methods for the direct amination of a pre-functionalized 3-(trifluoromethoxy)pyridine (B15525941) core could significantly shorten synthetic sequences.
Flow Chemistry: Utilizing microreactor technology could enable better control over reaction parameters for hazardous or exothermic fluorination or amination reactions, improving safety and yield. acs.org
Biocatalysis: Engineering enzymes to catalyze specific steps, such as amination or the formation of the trifluoromethoxy group, could offer a greener and highly selective alternative to traditional chemical methods.
Novel Fluorinating Reagents: The development of new, safer, and more selective reagents for introducing the trifluoromethoxy group onto the pyridine ring at a late stage of the synthesis would provide greater flexibility in generating diverse analogs.
A key challenge in industrial production is often the cost and handling of raw materials. nih.gov Establishing a practical, large-scale manufacturing process is crucial for making enough this compound available as a starting material for further development. nih.gov
Diversification of Chemical Transformations and Derivatizations
The this compound scaffold possesses multiple reactive sites—the amino group and the pyridine ring—that are ripe for chemical modification to create extensive libraries of new compounds.
N-Functionalization: The primary amino group is a key handle for derivatization. It can be readily acylated, alkylated, sulfonated, or used in reductive amination reactions to introduce a wide variety of substituents. acs.org For example, reactions with carboxylic acids or their derivatives would yield amides, while reactions with aldehydes or ketones under reductive conditions would produce secondary and tertiary amines. acs.org
Pyridine Ring Functionalization: The pyridine ring can undergo further substitution reactions. Depending on the directing effects of the existing amino and trifluoromethoxy groups, electrophilic or nucleophilic aromatic substitution could be explored to introduce additional functional groups at other positions on the ring.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds. If a halogen were introduced onto the pyridine ring, these methods could be used to link the this compound core to a vast array of other molecular fragments.
Scaffold Hopping and Hybridization: The core structure can be used in scaffold hopping strategies or hybridized with other known pharmacophores. For example, incorporating it into a pyrazolo[3,4-b]pyridine framework, a common structure in kinase inhibitors, could lead to new potent and selective therapeutic agents. nih.gov
These derivatizations are crucial for systematically exploring the structure-activity relationship (SAR) and optimizing properties like potency, selectivity, and pharmacokinetic profiles.
Expansion of Biological Activity Profiling and Mechanistic Elucidation
The trifluoromethylpyridine moiety is present in numerous approved agrochemicals and pharmaceuticals, highlighting its potential for biological activity. nih.gov Derivatives of aminopyridines and related structures have shown a wide range of biological effects, including acting as kinase inhibitors, which are crucial in cancer therapy. nih.govnih.gov
Future research should focus on:
Broad Biological Screening: Derivatives of this compound should be screened against a wide panel of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. Given that related N-(pyridin-3-yl)pyrimidin-4-amine analogs have been identified as potent cyclin-dependent kinase 2 (CDK2) inhibitors, this is a particularly promising area of investigation. nih.gov
Agrochemical Applications: Many successful pesticides contain a trifluoromethylpyridine core. nih.gov Therefore, new derivatives should be tested for insecticidal, herbicidal, and fungicidal activities. For example, novel trifluoromethyl pyridine derivatives containing an oxadiazole moiety have demonstrated good insecticidal activity. rsc.org
Mechanism of Action Studies: For any identified "hit" compounds, detailed mechanistic studies are essential. This includes identifying the specific molecular target and understanding how the compound interacts with it to exert its biological effect. Techniques like cell-based assays, proteomics, and genomics can be employed to unravel the mechanism of action. acs.org For instance, studies on N-(pyridin-3-yl)pyrimidin-4-amine derivatives have shown they can induce cell cycle arrest and apoptosis in cancer cells. nih.gov
The unique combination of the pyridine ring's characteristics and the physicochemical properties of fluorine suggests that novel applications for such derivatives are likely to be discovered. nih.gov
Advanced Computational Design and Optimization of Derivatives
In silico methods are indispensable in modern drug discovery for accelerating the design and optimization of new chemical entities.
Molecular Docking: Once a biological target is identified, molecular docking studies can be used to predict the binding mode of this compound derivatives within the target's active site. This can provide insights into key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): By generating a library of derivatives and measuring their biological activity, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. rsc.org These models can help identify the key structural features that influence activity and guide the design of more potent compounds. rsc.org
Virtual Screening: Large virtual libraries of potential derivatives can be screened against a target's structure to prioritize which compounds to synthesize, saving time and resources.
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. This allows for the early identification and mitigation of potential liabilities, such as poor bioavailability or off-target toxicity.
These computational approaches, when used in an iterative cycle with chemical synthesis and biological testing, can significantly streamline the process of developing optimized lead compounds. nih.gov
Considerations for Industrial Scale-Up and Process Intensification
For any promising derivative of this compound to become a viable product, its synthesis must be amenable to large-scale production in a safe, environmentally friendly, and cost-effective manner.
Future research in this area should address:
Process Optimization: Each step in the synthetic route needs to be optimized for scale-up. This involves investigating alternative reagents, solvents, and catalysts that are cheaper, safer, and more environmentally benign. For example, replacing hazardous reagents with greener alternatives is a key goal. google.com
Process Intensification: Exploring continuous manufacturing processes, such as flow chemistry, can offer significant advantages over traditional batch processing. acs.org Flow reactors can improve heat and mass transfer, allow for safer handling of hazardous intermediates, and lead to more consistent product quality.
Purification Strategies: Developing efficient and scalable purification methods, such as crystallization or chromatography techniques suitable for industrial scales, is essential to achieve the high purity required for pharmaceutical or agrochemical applications.
Addressing these challenges early in the development process is critical for the successful translation of a laboratory-scale synthesis into a robust industrial process. nih.gov
Q & A
Q. What are the established synthetic routes for 3-(Trifluoromethoxy)pyridin-4-amine, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or fluorination strategies. For example, analogous fluoropyridines are synthesized via substitution of halogenated precursors with trifluoromethoxy groups under controlled conditions. Key parameters include:
- Catalysts : Use of transition metals (e.g., CuI) or base systems (e.g., K₂CO₃) to enhance reactivity .
- Temperature : Reactions often proceed at 80–120°C to balance kinetics and side reactions.
- Purification : Column chromatography or recrystallization improves purity, critical for downstream applications .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- NMR : H and C NMR identify proton environments and carbon frameworks. The trifluoromethoxy group () shows distinct F NMR signals near -55 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (178.11 g/mol) and fragmentation patterns .
- X-ray Crystallography : SHELXL refinement resolves bond lengths and angles, critical for studying electronic effects of the trifluoromethoxy group .
Advanced Research Questions
Q. How does the trifluoromethoxy group impact electronic properties and reactivity in cross-coupling reactions?
The group is strongly electron-withdrawing, which:
- Deactivates the pyridine ring , directing electrophilic substitutions to specific positions.
- Enhances stability toward oxidation but complicates nucleophilic attacks. Experimental validation via Hammett constants or DFT calculations is recommended to quantify electronic effects .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Polymorphism : Fluorine atoms promote multiple crystal packing modes. Screen solvents (e.g., ethanol/water mixtures) and cooling rates to isolate stable forms.
- Data Collection : High-resolution X-ray data (e.g., synchrotron sources) mitigate weak diffraction caused by light atoms. SHELXL’s TwinRotMat feature handles twinning in low-symmetry crystals .
Q. How can researchers resolve contradictory biological activity data for this compound in medicinal chemistry studies?
- Assay Conditions : Verify solubility (e.g., DMSO stock solutions) and cell-line specificity.
- Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may skew results.
- Structural Analogues : Compare with derivatives (e.g., 3-(trifluoromethyl)pyridin-4-amine) to isolate the group’s role .
Methodological Guidance
Q. What strategies optimize regioselectivity when introducing the trifluoromethoxy group to pyridine scaffolds?
- Directed Metalation : Use directing groups (e.g., amines) to position the group.
- Late-Stage Fluorination : Introduce via AgF or Cu-mediated reactions to avoid side reactions .
Q. How should researchers handle discrepancies between computational predictions and experimental reactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
